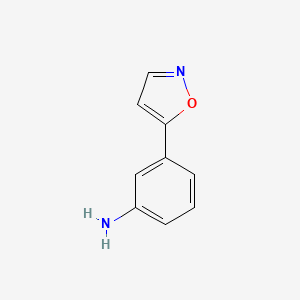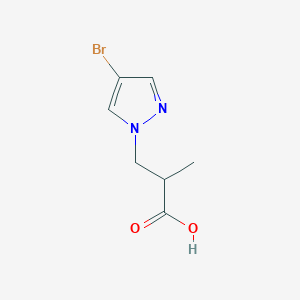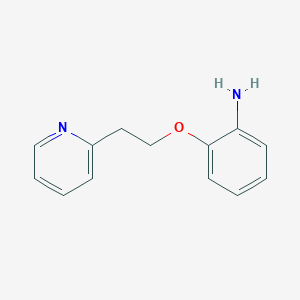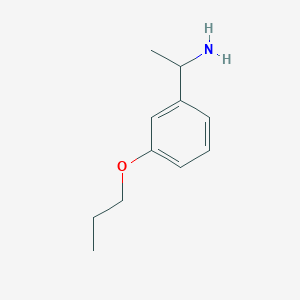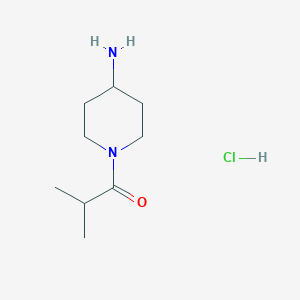
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Descripción general
Descripción
“1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” is a chemical compound that shares the piperidine skeleton . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are synthesized through various methods, and they have been bio-assayed for their varied activity . A review article describes up-to-date methodology for the synthesis of piperidone derivatives and their biological properties . For instance, piperidone analogs have been synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
Piperidines, including “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The structure-activity relationship of the piperidones has been established .Aplicaciones Científicas De Investigación
Drug Designing
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
Piperidines are used in the discovery and biological evaluation of potential drugs containing piperidine moiety . They are used in multicomponent reactions, amination, annulation, cycloaddition, cyclization, and hydrogenation .
Anti-Inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . These compounds were evaluated for anti-inflammatory activity .
Inhibition of Albumin Denaturation
Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed 78.28% and 69.64% inhibition of albumin denaturation .
Inhibition of COX-1 and COX-2
The same compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and showed the highest IC50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Anticancer Applications
In a study by Wang et al., it was depicted that DLD-1 and HT29 cells’ ability to migrate and invade was inhibited with treatment with 2-amino-4-(1-piperidine) pyridine .
Activation of Protein-Coding Genes
NDRG2 expression, which is a protein-coding gene, is activated by the transcription factor KLF4 and further helps suppress tumor and exhibits an anti-cancer effect .
Direcciones Futuras
The future directions for “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” and similar compounds likely involve further exploration of their biological properties and potential applications in pharmaceuticals. Piperidones are known to exhibit varied biological properties, and the compounds bearing the piperidone skeleton mimic naturally occurring alkaloids and steroids . Therefore, they may have potential applications in the development of new drugs.
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been used in the synthesis of antidepressant molecules .
Mode of Action
Piperidine derivatives have been known to interact with various targets in the body, leading to different therapeutic effects .
Biochemical Pathways
Some piperidine derivatives have been found to inhibit the proliferation of certain cells, affecting the cell cycle .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight, which can influence its pharmacokinetic properties, is 17866 .
Result of Action
Some piperidine derivatives have been found to have anti-inflammatory properties .
Propiedades
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFPJVWJXSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589422 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |
CAS RN |
880361-98-8, 1158391-26-4 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

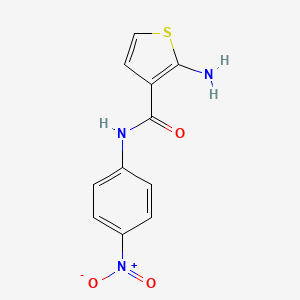



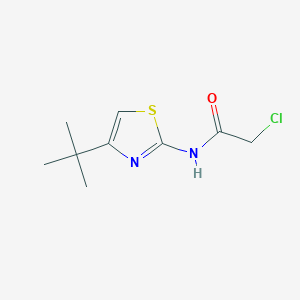
![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
